Cas no 82801-75-0 (1,3-Benzodithiole,methyl-2-[7-(methyl-1,3-benzodithiol-2-ylidene)bicyclo[4.4.1]undeca-3,5,8,10-tetraen-2-ylidene]-,1-oxide (9CI))
![1,3-Benzodithiole,methyl-2-[7-(methyl-1,3-benzodithiol-2-ylidene)bicyclo[4.4.1]undeca-3,5,8,10-tetraen-2-ylidene]-,1-oxide (9CI) structure](https://www.kuujia.com/scimg/cas/82801-75-0x500.png)
82801-75-0 structure
Product name:1,3-Benzodithiole,methyl-2-[7-(methyl-1,3-benzodithiol-2-ylidene)bicyclo[4.4.1]undeca-3,5,8,10-tetraen-2-ylidene]-,1-oxide (9CI)
1,3-Benzodithiole,methyl-2-[7-(methyl-1,3-benzodithiol-2-ylidene)bicyclo[4.4.1]undeca-3,5,8,10-tetraen-2-ylidene]-,1-oxide (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodithiole,methyl-2-[7-(methyl-1,3-benzodithiol-2-ylidene)bicyclo[4.4.1]undeca-3,5,8,10-tetraen-2-ylidene]-,1-oxide (9CI)
- (2E)-4-methyl-2-[(2Z)-2-(4-methyl-1,3-benzodithiol-2-ylidene)-7-bicyclo[4.4.1]undeca-1(10),3,5,8-tetraenylidene]-1λ<sup>4</sup>,3-benzodithiole 1-oxide
- 1,3-Benzodithiole,methyl-2-[7-(methyl-1,3-benzodithiol-2-ylidene)bicyclo[4.4.1]undeca-3,5,8,10-tetraen-2-ylidene]-,1-oxide (9
- 1,3-Benzodithiole, methyl-2-(7-(methyl-1,3-benzodithiol-2-ylidene)bicyclo(4.4.1)undeca-3,5,8,10-tetraen-2-ylidene)-, 1-oxide
- 82801-75-0
-
- Inchi: InChI=1S/C27H20OS4/c1-16-7-3-13-22-24(16)30-26(29-22)20-11-5-10-19-15-18(20)9-6-12-21(19)27-31-25-17(2)8-4-14-23(25)32(27)28/h3-14H,15H2,1-2H3/b26-20-,27-21+
- InChI Key: IFVAUBMXHZZATQ-QRNPONQASA-N
- SMILES: CC1=C2C(=CC=C1)SC(=C3C=CC=C4CC3=CC=CC4=C5SC6=C(C=CC=C6S5=O)C)S2
Computed Properties
- Exact Mass: 488.039698
- Monoisotopic Mass: 488.039698
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 0
- Complexity: 1030
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112
- XLogP3: 6.7
Experimental Properties
- Density: 1.48
- Boiling Point: 763.9°Cat760mmHg
- Flash Point: 415.8°C
- Refractive Index: 1.827
1,3-Benzodithiole,methyl-2-[7-(methyl-1,3-benzodithiol-2-ylidene)bicyclo[4.4.1]undeca-3,5,8,10-tetraen-2-ylidene]-,1-oxide (9CI) Related Literature
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
82801-75-0 (1,3-Benzodithiole,methyl-2-[7-(methyl-1,3-benzodithiol-2-ylidene)bicyclo[4.4.1]undeca-3,5,8,10-tetraen-2-ylidene]-,1-oxide (9CI)) Related Products
- 2138246-88-3((3-Butoxy-2,2-difluoropropyl)(propyl)amine)
- 1154647-45-6(butyl(3-methyl-1H-pyrazol-4-yl)methylamine)
- 2227780-63-2(tert-butyl 4-(3S)-3-hydroxybutylpiperidine-1-carboxylate)
- 1004644-25-0(1-Ethyl-3-Methyl-5-nitro-1H-pyrazole)
- 33417-17-3(3-Hydroxy-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one)
- 2198689-50-6(N-[1-(3-Ethyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 1797347-84-2(N-(diphenylmethyl)-7-phenyl-1,4-thiazepane-4-carboxamide)
- 1806575-73-4(2,6-Bis(trifluoromethyl)-3-methoxypyridine)
- 929858-47-9(6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde)
- 887873-40-7(N-(4-methoxyphenyl)-3-(naphthalene-2-amido)-1-benzofuran-2-carboxamide)
Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

pengshengyue
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
